molecular formula C18H17ClN2O3S B2662472 (E)-N-[2-chloro-5-(2-oxopyrrolidin-1-yl)phenyl]-2-phenylethenesulfonamide CAS No. 1147775-60-7

(E)-N-[2-chloro-5-(2-oxopyrrolidin-1-yl)phenyl]-2-phenylethenesulfonamide

Cat. No.: B2662472
CAS No.: 1147775-60-7
M. Wt: 376.86
InChI Key: UCNNRPVBRWOXAH-UHFFFAOYSA-N
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Description

The compound “(E)-N-[2-chloro-5-(2-oxopyrrolidin-1-yl)phenyl]-2-phenylethenesulfonamide” is a complex organic molecule. It contains a pyrrolidinone ring, which is a common motif in pharmaceuticals and other biologically active compounds . The “E” in the name suggests that it has a double bond with substituents on opposite sides .


Molecular Structure Analysis

The molecular structure of this compound would likely show a complex arrangement of rings and functional groups. The pyrrolidinone ring and phenyl groups would contribute to the compound’s three-dimensional shape and possibly its reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been synthesized as part of the study on heterocyclic compounds with a sulfamido moiety, which were evaluated for antibacterial and antifungal activities, showing the significance of such compounds in developing potential antimicrobial agents (Nunna et al., 2014).

Chemical Oxidation Processes

  • Research has demonstrated the use of related sulfonamide compounds in mild and selective oxidation processes. These findings are crucial for developing efficient and environmentally friendly chemical synthesis methods (Palav et al., 2021).

Biological Activity and Inhibition

  • Sulfonamide derivatives have been explored for their binding affinity and selectivity against human carbonic anhydrases, highlighting their potential in designing inhibitors with high selectivity for specific isozymes, which could be valuable in cancer research and treatment strategies (Balandis et al., 2020).
  • Additionally, pyrazolopyridine-sulfonamide derivatives have been synthesized and tested against Plasmodium falciparum, showing promise for antimalarial research, indicating the compound's relevance in discovering new therapeutic agents for malaria (Silva et al., 2016).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a pharmaceutical, the mechanism of action would depend on the biological target of the drug .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific information, it’s hard to provide a detailed safety assessment .

Future Directions

The future directions for research on this compound would likely depend on its intended use and any observed properties or activities. For example, if it shows promise as a pharmaceutical, future research might focus on optimizing its activity, reducing side effects, or exploring new therapeutic applications .

Properties

IUPAC Name

(E)-N-[2-chloro-5-(2-oxopyrrolidin-1-yl)phenyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S/c19-16-9-8-15(21-11-4-7-18(21)22)13-17(16)20-25(23,24)12-10-14-5-2-1-3-6-14/h1-3,5-6,8-10,12-13,20H,4,7,11H2/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNNRPVBRWOXAH-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC(=C(C=C2)Cl)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1)C2=CC(=C(C=C2)Cl)NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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